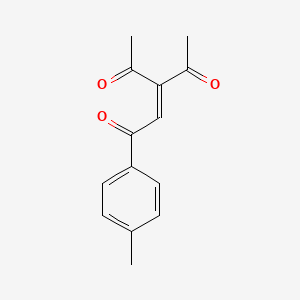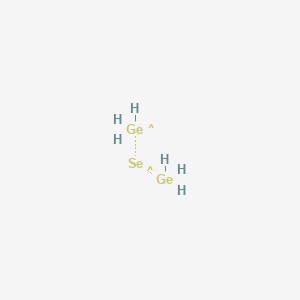
CID 6336283
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of digermaselenane typically involves the reaction of germanium-based precursors with selenium sources under controlled conditions. One common method is the reaction of germanium dihalides with sodium selenide in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to facilitate the formation of the Ge-Se bond.
Industrial Production Methods
Industrial production of digermaselenane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity digermaselenane suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Digermaselenane undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form germanium-selenium oxides.
Reduction: Reaction with reducing agents to yield lower oxidation state compounds.
Substitution: Replacement of selenium or germanium atoms with other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute selenium or germanium atoms.
Major Products Formed
Oxidation: Germanium-selenium oxides.
Reduction: Lower oxidation state germanium-selenium compounds.
Substitution: Halogenated germanium or selenium derivatives.
Applications De Recherche Scientifique
Digermaselenane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of digermaselenane involves its interaction with molecular targets through the formation of covalent bonds. The germanium and selenium atoms in the compound can interact with various biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digermane: Contains two germanium atoms bonded to each other without selenium.
Diselenane: Contains two selenium atoms bonded to each other without germanium.
Germaselenane: Contains one germanium and one selenium atom.
Uniqueness of Digermaselenane
Digermaselenane is unique due to the presence of both germanium and selenium atoms, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
24254-18-0 |
|---|---|
Formule moléculaire |
Ge2H6Se |
Poids moléculaire |
230.3 g/mol |
InChI |
InChI=1S/2GeH3.Se/h2*1H3; |
Clé InChI |
SIKPKFYYUYULKA-UHFFFAOYSA-N |
SMILES canonique |
[GeH3].[GeH3].[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)

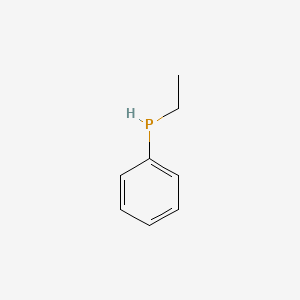
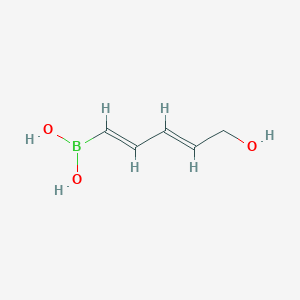
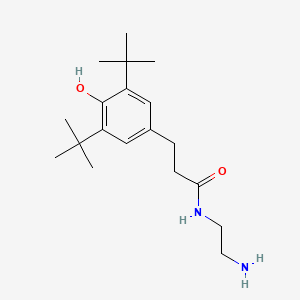
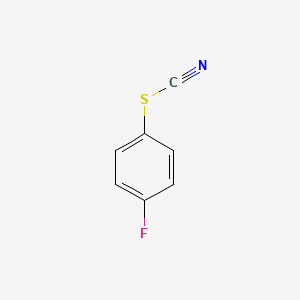
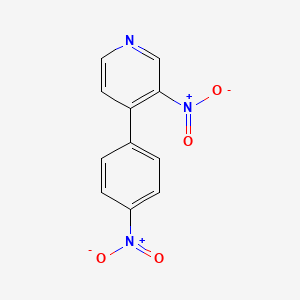
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)

